Ethyl 3-Fluoro-4-iodobenzoate
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Overview
Description
Ethyl 3-Fluoro-4-iodobenzoate is an organic compound with the molecular formula C9H8FIO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are substituted with fluorine and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-Fluoro-4-iodobenzoate can be synthesized through various methods, including:
Halogenation: Starting from ethyl benzoate, the compound can be synthesized by introducing fluorine and iodine atoms at the desired positions using halogenation reactions.
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups attached to the benzene ring.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing and Reducing Agents: For altering the oxidation state of the compound.
Major Products Formed:
Substituted Benzoates: Depending on the nucleophile used in substitution reactions.
Coupled Products: In cross-coupling reactions, forming more complex aromatic compounds.
Scientific Research Applications
Ethyl 3-Fluoro-4-iodobenzoate has diverse applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-Fluoro-4-iodobenzoate depends on its application:
In Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
In Organic Reactions: The presence of fluorine and iodine atoms influences the reactivity of the benzene ring, facilitating various chemical transformations.
Comparison with Similar Compounds
Ethyl 3-Fluorobenzoate: Lacks the iodine atom, making it less reactive in certain coupling reactions.
Ethyl 4-Iodobenzoate: Lacks the fluorine atom, affecting its electronic properties and reactivity.
Uniqueness: Ethyl 3-Fluoro-4-iodobenzoate is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric effects, enhancing its reactivity and making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 3-fluoro-4-iodobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FIO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLQREFLOXXOCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)I)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FIO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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